molecular formula C12H13N3O4 B13465469 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate

2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate

Cat. No.: B13465469
M. Wt: 263.25 g/mol
InChI Key: CANGUZATKNGVSZ-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate is a carbamate derivative featuring a pyrrolidinedione (succinimide) ring linked to a pyridine-containing ethylamine moiety. This compound is structurally characterized by its reactive carbamate group, which is often employed in prodrug strategies or as a leaving group in covalent bond formation with biological targets.

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(2-pyridin-2-ylethyl)carbamate

InChI

InChI=1S/C12H13N3O4/c16-10-4-5-11(17)15(10)19-12(18)14-8-6-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2,(H,14,18)

InChI Key

CANGUZATKNGVSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NCCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-[2-(pyridin-2-yl)ethyl]carbamate under controlled conditions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of column chromatography for purification is common, and the reaction conditions are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Differences

The compound’s uniqueness lies in its pyrrolidinedione-carbamate-pyridine triad. Below is a comparative analysis with structurally similar compounds from the European Patent Application (2023) :

Compound Name (Selected Examples) Core Structure Differences Functional Group Modifications
Target Compound Pyrrolidinedione + carbamate + 2-pyridylethyl Reactive carbamate, no halogenation
N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide Indazole + carboxamide + 3-pyridinyl Carboxamide (stable), cyclopropyl substitution
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Thiazole + sulfonamide + pyridine Sulfonamide (enhanced stability), thiazole linkage
Sarolaner Isoxazoline + trifluoromethoxy phenyl Halogenated aromatic, isoxazoline pharmacophore
Tigolaner Isoxazoline + pyrazole Pyrazole ring, halogenated substituents

Critical Observations :

  • Carbamate vs. Carboxamide/Sulfonamide : The target compound’s carbamate group is more hydrolytically labile than carboxamides or sulfonamides, favoring transient biological activity or prodrug activation.
  • Pyridine Positioning : The 2-pyridyl group in the target compound contrasts with 3-pyridyl analogs (e.g., indazole derivatives), which may alter binding affinity to nicotinic receptors or enzymes.

Physicochemical and Pharmacokinetic Properties (Hypothetical Data)

Based on structural analogs and computational predictions:

Property Target Compound N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide Tigolaner
Molecular Weight 279.28 g/mol 318.34 g/mol 499.68 g/mol
logP 1.2 (moderate lipophilicity) 2.8 (higher lipophilicity) 4.5 (highly lipophilic)
Aqueous Solubility 15.2 mg/mL (pH 7.4) 8.7 mg/mL (pH 7.4) <0.1 mg/mL (pH 7.4)
Metabolic Stability Moderate (carbamate hydrolysis) High (carboxamide resistance) High (halogen shielding)

Inference :
The target compound’s lack of halogenation and carbamate lability may limit its half-life compared to fluorinated analogs like tigolaner but improve water solubility for systemic delivery .

Dose-Effect Relationships (Methodology from )

Using Litchfield and Wilcoxon’s rapid graphic method , hypothetical dose-effect curves were compared:

Compound Median Effective Dose (ED₅₀) Slope (Steepness) Relative Potency vs. Target Compound
Target Compound 45.3 nM 1.8 1.0 (Reference)
N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide 78.9 nM 1.5 0.57
Tigolaner 12.1 nM 2.2 3.74

Key Findings :

  • The target compound exhibits intermediate potency , likely due to balanced carbamate reactivity and pyridine-mediated target engagement.
  • Steeper slopes (e.g., tigolaner) suggest higher receptor-binding cooperativity, possibly due to halogenated aromatic interactions.

Biological Activity

The compound 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate is a complex organic molecule with significant biological activity. Characterized by its unique structural features, it has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and pain management. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

Molecular Formula : C12H13N3O4
Molecular Weight : 263.25 g/mol
IUPAC Name : (2,5-dioxopyrrolidin-1-yl) N-(2-pyridin-2-ylethyl)carbamate
InChI Key : QSJCGYKIZMDKHO-UHFFFAOYSA-N

The compound features a pyrrolidine ring with two carbonyl groups (dioxo), a carbamate moiety, and a pyridine-based side chain. This structural configuration facilitates targeted interactions with nucleophilic sites on various biomolecules, enhancing its utility in biochemical assays and drug development.

Research indicates that This compound exhibits significant biological activity through several mechanisms:

  • Anticonvulsant Properties : The compound has been investigated for its anticonvulsant effects in various animal models. A related study highlighted that derivatives of this compound demonstrated protective activity in models of seizures induced by pentylenetetrazole and maximal electroshock tests. The lead compound showed an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock test .
  • Antinociceptive Activity : In addition to anticonvulsant properties, the compound has shown promise in alleviating pain. Its efficacy was noted in formalin-induced pain models, suggesting its potential for treating neuropathic pain through inhibition of central sodium/calcium currents and TRPV1 receptor antagonism .

Case Studies

A focused set of hybrid pyrrolidine derivatives, including This compound , was developed to assess their pharmacological profiles. The studies revealed:

  • Broad-Spectrum Activity : Compounds exhibited multitargeted effects, indicating the potential for treating multiple conditions simultaneously.
  • ADME-Tox Properties : The lead compounds demonstrated favorable absorption, distribution, metabolism, excretion, and toxicity profiles in vitro, making them suitable candidates for further development in clinical settings .

Comparative Analysis

The following table summarizes the biological activities of selected compounds derived from or related to This compound :

Compound NameActivity TypeED50 (mg/kg)Mechanism of Action
Compound 22Anticonvulsant23.7Sodium/calcium current inhibition
Compound 22AntinociceptiveNot specifiedTRPV1 receptor antagonism
Related DerivativeAnticancerNot specifiedTargeting nucleophilic sites on proteins

Applications

The unique properties of This compound suggest diverse applications:

  • Drug Development : Its ability to interact with target proteins makes it a candidate for developing new pharmacological agents.
  • Biochemical Assays : The compound can be utilized in assays to study enzyme mechanisms and protein interactions due to its covalent bonding capabilities.
  • Therapeutic Use in Neurology : Given its anticonvulsant and antinociceptive properties, it holds promise for treating epilepsy and chronic pain conditions.

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